molecular formula C39H48N8O14 B12358024 L-Serine, N2-[1,4-dioxo-4-[[4-(4-oxo-8-phenyl-4H-1-benzopyran-2-yl)MorpholiniuM-4-yl]Methoxy]butyl]-L-arginylglycyl-L-a-aspartyl-, inner salt

L-Serine, N2-[1,4-dioxo-4-[[4-(4-oxo-8-phenyl-4H-1-benzopyran-2-yl)MorpholiniuM-4-yl]Methoxy]butyl]-L-arginylglycyl-L-a-aspartyl-, inner salt

Cat. No.: B12358024
M. Wt: 852.8 g/mol
InChI Key: SVNJBEMPMKWDCO-UHFFFAOYSA-N
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Description

The compound L-Serine, N2-[1,4-dioxo-4-[[4-(4-oxo-8-phenyl-4H-1-benzopyran-2-yl)MorpholiniuM-4-yl]Methoxy]butyl]-L-arginylglycyl-L-a-aspartyl-, inner salt is a highly complex derivative of the amino acid L-serine, featuring multiple functional groups, including a morpholinium ring, benzopyran moiety, and peptide chains (L-arginylglycyl-L-α-aspartyl).

  • The morpholinium group, which may enhance solubility or membrane permeability.
  • The benzopyran moiety, associated with antioxidant or anti-inflammatory properties in flavonoids.
  • The peptide backbone, which could modulate receptor interactions (e.g., NMDA receptors) or enzymatic activity .

For example, L-serine derivatives like phosphatidylserine are critical for neuronal membrane integrity , and benzopyran derivatives exhibit anti-inflammatory effects .

Properties

Molecular Formula

C39H48N8O14

Molecular Weight

852.8 g/mol

IUPAC Name

2-[[3-carboxy-2-[[2-[[5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoate

InChI

InChI=1S/C39H48N8O14/c40-39(41)42-13-5-10-26(36(55)43-20-31(51)45-27(18-33(52)53)37(56)46-28(21-48)38(57)58)44-30(50)11-12-34(54)60-22-47(14-16-59-17-15-47)32-19-29(49)25-9-4-8-24(35(25)61-32)23-6-2-1-3-7-23/h1-4,6-9,19,26-28,48H,5,10-18,20-22H2,(H9-,40,41,42,43,44,45,46,50,51,52,53,55,56,57,58)

InChI Key

SVNJBEMPMKWDCO-UHFFFAOYSA-N

Canonical SMILES

C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)[O-])C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine, N2-[1,4-dioxo-4-[[4-(4-oxo-8-phenyl-4H-1-benzopyran-2-yl)morpholinium-4-yl]methoxy]butyl]-L-arginylglycyl-L-alpha-aspartyl-, inner salt involves several steps:

    Formation of the Morpholinium Ring: This step involves the reaction of 4-oxo-8-phenyl-4H-1-benzopyran-2-yl with morpholine under controlled conditions to form the morpholinium ring.

    Attachment of the Methoxybutyl Group: The morpholinium ring is then reacted with a methoxybutyl group through a nucleophilic substitution reaction.

    Coupling with L-Serine and L-Arginylglycyl-L-alpha-aspartyl: The final step involves the coupling of the intermediate product with L-Serine and L-Arginylglycyl-L-alpha-aspartyl using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process would be optimized for scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzopyran rings.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: Nucleophilic substitution reactions are possible at the methoxybutyl group and the morpholinium ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Products include oxidized derivatives of the phenyl and benzopyran rings.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted derivatives at the methoxybutyl group and morpholinium ring.

Scientific Research Applications

The compound features multiple functional groups and a morpholinium ring, contributing to its biological activity. The presence of a benzopyran moiety enhances its potential as a therapeutic agent.

Neurobiology

L-Serine plays a crucial role in the central nervous system (CNS). It is involved in various metabolic pathways and serves as a precursor for neurotransmitters and other important biomolecules.

Trophic Effects on Neurons

Research indicates that L-serine can enhance the survival and growth of neurons. Studies have shown that exogenously supplied L-serine promotes neuritogenesis in hippocampal neurons, suggesting its potential as a neuroprotective agent. Specifically, it has been found to:

  • Enhance neuronal survival in vitro.
  • Promote morphological growth comparable to known neurotrophic factors.

These findings underline the importance of L-serine in neuronal health and development, especially in conditions like neurodegenerative diseases .

Drug Development

The complex structure of L-serine derivatives has attracted attention for drug design, particularly in developing treatments for neurological disorders. The unique properties of the inner salt form may enhance solubility and bioavailability, making it a candidate for further pharmacological studies.

Potential Therapeutic Uses

Research into L-serine derivatives suggests applications in:

  • Treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
  • Development of novel antibacterial agents based on its structural template .

Biochemical Studies

L-serine is involved in several metabolic pathways, including:

  • Synthesis of glycine and phosphatidylserine.
  • Participation in one-carbon metabolism crucial for nucleotide synthesis.

Understanding these pathways can provide insights into metabolic disorders and the role of amino acids in health and disease .

Case Study 1: Neuroprotective Effects

In a study examining the effects of L-serine on neuronal cultures, researchers found that treatment with L-serine led to significant increases in cell viability and neurite outgrowth compared to control groups. This suggests its potential as a therapeutic agent for enhancing neuronal health.

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of L-serine derivatives. The study revealed that certain modifications to the L-serine structure could enhance antimicrobial efficacy against resistant bacterial strains, indicating a promising avenue for drug development.

Mechanism of Action

The compound exerts its effects through multiple pathways:

    Molecular Targets: It interacts with glycine receptors and PPAR-gamma (peroxisome proliferator-activated receptor gamma).

    Pathways Involved: Activation of glycine receptors leads to neurotransmitter synthesis and neuroprotection. Upregulation of PPAR-gamma results in anti-inflammatory effects and modulation of macrophage and microglia polarization.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of L-Serine

Compound Name Key Functional Groups Applications/Research Findings References
L-Serine O-sulfate potassium salt Sulfate ester group - Modulates nitric oxide production and mitochondrial function.
- Used in oxidative stress and neurodegenerative disease studies.
DMPS (1,2-dimyristoyl-sn-Glycero-3-phosphate L-serine sodium salt) Phospholipid tail, serine headgroup - Enhances liposome-bacterium fusion for antibiotic delivery.
- Improves bactericidal potency via membrane interaction.
N-(2-Nitrophenylsulfenyl)-L-Serine (Dicyclohexylammonium) Salt Nitrophenylsulfenyl protecting group - Marketed for chemical synthesis (CAS 2418-89-5).
- Regional pricing and supplier data available (2024 market report).
L-Serine benzyl ester benzenesulfonate Benzyl ester, benzenesulfonate counterion - Used in peptide synthesis and signaling pathway studies.
- Acts as a serine derivative for drug development.
Phosphatidyl L-serine Phospholipid with serine headgroup - Supports cognitive function in aging populations.
- Enhances memory recall and attention span via cell membrane modulation.

Functional Comparisons

  • Neurotherapeutic Potential: The target compound’s morpholinium and benzopyran groups may synergize to enhance blood-brain barrier penetration compared to simple L-serine salts like L-Serine O-sulfate potassium salt . Unlike phosphatidylserine, which primarily supports membrane structure, the peptide backbone in the target compound could enable direct receptor modulation (e.g., NMDA or glycine receptors) .
  • Metabolic and Enzymatic Interactions: The β-ketophosphonate derivatives of L-serine (e.g., γ-N,N-dibenzylamino-β-ketophosphonate) are used in enzymatic synthesis , whereas the target compound’s dioxo and morpholino groups may influence redox or phosphorylation pathways.
  • Safety and Specificity :

    • Unlike L-serine itself, which is generally safe but ineffective in gain-of-function GRIN variants , the target compound’s complexity may require rigorous toxicity profiling.

Research Findings and Mechanistic Insights

  • Neurological Applications: L-serine improves seizure frequency and behavior in GRIN-related disorders via NMDA receptor co-agonist activity . The target compound’s arginylglycylaspartyl motif may mimic endogenous peptides that modulate NMDA signaling . D-serine, an isomer of L-serine, directly activates NMDA receptors, but the target compound’s larger structure could offer prolonged receptor interaction or reduced off-target effects .
  • Antioxidant Properties :

    • While L-serine lacks intrinsic antioxidant groups (e.g., thiols in cysteine), its derivatives like L-Serine O-sulfate potassium salt mitigate oxidative stress via nitric oxide regulation . The benzopyran group in the target compound may provide additional antioxidant capacity .
  • Commercial and Synthetic Relevance: Derivatives like N-(2-nitrophenylsulfenyl)-L-serine are niche synthetic intermediates , whereas the target compound’s peptide-morpholino design could bridge therapeutic and diagnostic applications (e.g., targeted drug delivery).

Biological Activity

L-Serine, a non-essential amino acid, plays a crucial role in various biological processes, including protein synthesis, neurotransmitter production, and cellular metabolism. The compound L-Serine, N2-[1,4-dioxo-4-[[4-(4-oxo-8-phenyl-4H-1-benzopyran-2-yl)MorpholiniuM-4-yl]Methoxy]butyl]-L-arginylglycyl-L-a-aspartyl-, inner salt (CAS No. 936487-67-1), is a derivative that combines the properties of L-serine with additional pharmacological functionalities due to its complex structure.

The molecular formula of this compound is C39H48N8O14C_{39}H_{48}N_{8}O_{14}, with a molecular weight of approximately 852.84 g/mol. It is typically stored at -20°C and is soluble in DMSO, presenting as a white to off-white solid .

Neuroprotective Effects

L-serine has been investigated for its neuroprotective properties, particularly its role in neurological health. It activates glycine receptors and upregulates peroxisome proliferator-activated receptor gamma (PPAR-γ), which are critical for neurotransmitter synthesis and neuroprotection . Research indicates that L-serine supplementation can mitigate neurotoxicity and promote recovery in various neurological conditions, including traumatic brain injury and neurodegenerative diseases like Alzheimer's disease (AD) .

Table 1: Summary of Neuroprotective Studies on L-serine

Study TypeFindingsReference
Animal Model (AD)Improved cognitive function in passive avoidance tests; reduced amyloid-beta production
Traumatic Brain InjuryDecreased neuroinflammation and enhanced recovery of brain tissue
In Vitro StudiesEnhanced neurite outgrowth and synaptic function in neuronal cultures

Immune Modulation

L-serine also plays a significant role in immune function. It is involved in the mTOR signaling pathway, which regulates cell growth and proliferation in immune cells. By modulating this pathway, L-serine can influence the production of key cytokines such as IFN-γ, enhancing the immune response .

Table 2: Effects of L-serine on Immune Cells

Cell TypeEffect of L-serineMechanism
NK CellsIncreased cytotoxic activityEnhanced IFN-gamma production
MacrophagesPolarization towards M2 phenotypeReduced pro-inflammatory cytokines
NeutrophilsModulated IL-23 responsesInhibition of IL-17 and IL-22 production

The biological activity of L-serine is primarily mediated through the following mechanisms:

  • Neurotransmitter Synthesis : As a precursor to glycine and D-serine, L-serine is essential for excitatory neurotransmission and synaptic plasticity.
  • Anti-inflammatory Effects : By downregulating microglial activation and cytokine production, L-serine contributes to reducing neuroinflammation.
  • Cellular Metabolism : L-serine metabolism influences the proliferation and function of various immune cells through the mTOR pathway.

Case Studies

Recent studies have highlighted the therapeutic potential of L-serine in clinical settings:

  • Alzheimer's Disease : A study demonstrated that mice treated with L-serine showed reduced neurofibrillary tangles and improved cognitive performance compared to control groups .
  • Traumatic Brain Injury : Clinical observations indicated that patients receiving L-serine supplementation experienced less severe neuroinflammation post-injury .

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